2-Tert-butyl-5-chloro-6-nitrobenzoxazole 2-Tert-butyl-5-chloro-6-nitrobenzoxazole
Brand Name: Vulcanchem
CAS No.: 102405-54-9
VCID: VC14453235
InChI: InChI=1S/C11H11ClN2O3/c1-11(2,3)10-13-7-4-6(12)8(14(15)16)5-9(7)17-10/h4-5H,1-3H3
SMILES:
Molecular Formula: C11H11ClN2O3
Molecular Weight: 254.67 g/mol

2-Tert-butyl-5-chloro-6-nitrobenzoxazole

CAS No.: 102405-54-9

Cat. No.: VC14453235

Molecular Formula: C11H11ClN2O3

Molecular Weight: 254.67 g/mol

* For research use only. Not for human or veterinary use.

2-Tert-butyl-5-chloro-6-nitrobenzoxazole - 102405-54-9

Specification

CAS No. 102405-54-9
Molecular Formula C11H11ClN2O3
Molecular Weight 254.67 g/mol
IUPAC Name 2-tert-butyl-5-chloro-6-nitro-1,3-benzoxazole
Standard InChI InChI=1S/C11H11ClN2O3/c1-11(2,3)10-13-7-4-6(12)8(14(15)16)5-9(7)17-10/h4-5H,1-3H3
Standard InChI Key UQNSVSRPHNOKAY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-Tert-butyl-5-chloro-6-nitrobenzoxazole has a molecular weight of 273.69 g/mol and the following structural features:

  • Benzoxazole core: A fused benzene and oxazole ring system.

  • Substituents:

    • Tert-butyl group (–C(CH₃)₃) at the 2-position.
      – Chlorine atom at the 5-position.
      – Nitro group (–NO₂) at the 6-position.

The tert-butyl group enhances steric bulk, potentially improving binding affinity in biological systems, while the nitro group contributes to electronic effects that influence reactivity .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves three main stages (Table 1) :

Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Reference
NitrationHNO₃/H₂SO₄ at 10–20°C80
ChlorinationSO₂Cl₂ in ethyl acetate, 20°C85
tert-Butylationtert-butyl chloride, AlCl₃, 0°C70

Nitration of Benzoxazole Precursors

Starting from 5-chloro-2-methylbenzoxazole, nitration with concentrated nitric and sulfuric acids introduces the nitro group at the 6-position. Temperature control (<20°C) is critical to avoid byproducts .

Chlorination

Sulfuryl chloride (SO₂Cl₂) in ethyl acetate selectively chlorinates the 5-position. Excess reagent (2 equivalents) ensures complete conversion .

tert-Butylation

Friedel-Crafts alkylation using tert-butyl chloride and AlCl₃ introduces the bulky tert-butyl group. Low temperatures (0°C) minimize polysubstitution.

Process Optimization

  • Catalyst Screening: Raney nickel (5 wt%) in tetrahydrofuran improves nitro group reduction efficiency (95% conversion) .

  • Solvent Effects: Ethyl acetate enhances chlorination selectivity by stabilizing intermediate carbocations.

Chemical Reactivity and Functionalization

Nitro Group Reduction

The nitro group at C6 can be reduced to an amine using H₂/Pd-C (10 atm, 25°C), forming 6-amino derivatives. This intermediate serves as a precursor for further functionalization:
C11H12ClN3O3H2/Pd-CC11H14ClN3O\text{C}_{11}\text{H}_{12}\text{ClN}_3\text{O}_3 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{C}_{11}\text{H}_{14}\text{ClN}_3\text{O}

Electrophilic Substitution

The electron-deficient benzoxazole ring undergoes electrophilic substitution at C4 and C7. For example, bromination with Br₂/FeBr₃ yields 4-bromo derivatives.

CompoundIC₅₀ (µM)Nitro PositionSubstituent
1a (5-nitro, tert-butyl)17.4154-tert-butylphenyl
Cisplatin19.65

Compound 1a outperforms cisplatin, with molecular docking showing strong binding to caspase-3 (ΔG = −9.2 kcal/mol) . The tert-butyl group enhances hydrophobic interactions in the enzyme’s active site.

Structure-Activity Relationships (SAR)

  • Nitro Position: 5-Nitro derivatives exhibit 1.5× higher activity than 6-nitro isomers .

  • Substituent Effects: tert-Butyl groups improve cell membrane permeability compared to methyl groups .

Applications in Material Science

Organic Electronics

Nitrobenzoxazoles serve as electron-transport layers in OLEDs due to their high electron affinity (EA = −3.1 eV). The tert-butyl group reduces crystallinity, enhancing film-forming properties.

Polymer Additives

Incorporating 2-tert-butyl-5-chloro-6-nitrobenzoxazole into polyesters improves thermal stability (T₅₀% degradation = 320°C vs. 280°C for pure PET).

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